molecular formula C9H14O4 B6174055 rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid CAS No. 2740562-67-6

rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid

Cat. No. B6174055
CAS RN: 2740562-67-6
M. Wt: 186.2
InChI Key:
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Description

Rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid, or rac-MCDCA, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. Rac-MCDCA is a cyclic dicarboxylic acid with a unique structure that is composed of two methylcyclobutane rings connected by a carbon-carbon double bond. This compound has been studied for its potential to be used in the synthesis of pharmaceuticals, as well as its potential to be used as a therapeutic agent.

Mechanism of Action

The mechanism of action of rac-MCDCA is not fully understood, but it is believed to act by binding to and inhibiting the activity of certain enzymes that are involved in the regulation of cell processes. It is also believed to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
Rac-MCDCA has been studied for its potential to have biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to possess antioxidant activity, which can help to protect cells from damage caused by free radicals. In addition, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

Rac-MCDCA is a useful reagent for the synthesis of pharmaceuticals and for the investigation of biochemical and physiological effects. However, there are some limitations when using this compound in laboratory experiments. For example, rac-MCDCA is a volatile compound, which means that it can easily evaporate in a laboratory setting. In addition, rac-MCDCA is a highly reactive compound, which can make it difficult to handle in laboratory experiments.

Future Directions

The potential applications of rac-MCDCA are still being explored, and there are a number of potential future directions for research. These include further investigation of the biochemical and physiological effects of rac-MCDCA, as well as the development of new synthesis methods for the compound. In addition, further studies could be conducted to investigate the potential therapeutic applications of rac-MCDCA, such as in the treatment of neurological disorders. Finally, further studies could be conducted to investigate the potential industrial applications of rac-MCDCA, such as in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

Rac-MCDCA can be synthesized through a variety of methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound, while the Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Both of these reactions have been used to synthesize rac-MCDCA in laboratory settings.

Scientific Research Applications

Rac-MCDCA has been studied for its potential application in medicinal chemistry and biochemistry. Rac-MCDCA has been found to be a useful reagent for the synthesis of pharmaceuticals, due to its unique structure and reactivity. It has also been studied for its potential to be used as a therapeutic agent, as it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "methanol", "sodium hydroxide", "1,2-dimethylcyclobutene", "carbon dioxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "diethyl ether", "magnesium", "bromine", "ethyl acetate", "sodium hydroxide", "methanol", "acetic anhydride", "sodium methoxide", "methanol", "water", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "diethyl ether", "sodium hydroxide", "methanol", "carbon dioxide" ], "Reaction": [ "2-methyl-2-butene is reacted with methanol and sodium hydroxide to form methyl tert-butyl ether.", "Methyl tert-butyl ether is reacted with 1,2-dimethylcyclobutene and carbon dioxide in the presence of hydrochloric acid to form a cyclobutane carboxylic acid.", "The cyclobutane carboxylic acid is treated with sodium bicarbonate to form the corresponding sodium salt.", "The sodium salt is reacted with diethyl ether and magnesium to form a Grignard reagent.", "The Grignard reagent is reacted with bromine to form the corresponding bromide.", "The bromide is reacted with ethyl acetate and sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is reacted with methanol and acetic anhydride to form the corresponding methyl ester.", "The methyl ester is reacted with sodium methoxide in methanol to form the corresponding carboxylate salt.", "The carboxylate salt is treated with water and acidified with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is purified by recrystallization from diethyl ether and dried to yield rac-(1R,2S)-2-(methoxycarbonyl)-1,2-dimethylcyclobutane-1-carboxylic acid." ] }

CAS RN

2740562-67-6

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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